molecular formula C8H8BrFO B1500452 4-Bromo-2-ethyl-6-fluorophenol

4-Bromo-2-ethyl-6-fluorophenol

Cat. No. B1500452
M. Wt: 219.05 g/mol
InChI Key: QVMWUWJHZXSRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-ethyl-6-fluorophenol is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-ethyl-6-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-ethyl-6-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2-ethyl-6-fluorophenol

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

4-bromo-2-ethyl-6-fluorophenol

InChI

InChI=1S/C8H8BrFO/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4,11H,2H2,1H3

InChI Key

QVMWUWJHZXSRTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tetrabutyl ammonium tribromide (4.2 g, 8.6 mmol) in CHCl3 (25 mL) was added to a stirred solution of 2-ethyl-6-fluoro-phenol (1.1 g, 7.9 mmol) dissolved in CHCl3 (25 mL). The reaction mixture was stirred for 24 hrs and then quenched with 5% solution of sodium thiosulfate (30 mL). The biphasic mixture was stirred for 30 mins and then the layers were separated. The organic layer was washed with 1N HCl, saturated NaHCO3, brine, dried over Na2SO4 and concentrated. The crude residue was purified by flash column chromatography (0–10% EtOAc in hexanes) to give the desired product (1 g, 60%). 1H NMR (400 MHz, CDCl3): δ 1.21 (t, J=7.6 Hz, 3 H), 2.65 (q, J=7.6 Hz, 2 H), 5.09 (d, J=4.8 Hz, 1 H), 7.06 (s, 1 H), 7.09 (d, J=11.9 Hz, 1 H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
60%

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